molecular formula C20H20N2O3S B8180008 H-Cys(Bzl)-AMC

H-Cys(Bzl)-AMC

Cat. No.: B8180008
M. Wt: 368.5 g/mol
InChI Key: WSBODWFAIQZWSU-KRWDZBQOSA-N
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Description

H-Cys(Bzl)-AMC is a synthetic cysteine derivative in which the thiol group of cysteine is protected by a benzyl (Bzl) group, and the C-terminus is conjugated to 7-amido-4-methylcoumarin (AMC), a fluorogenic leaving group widely used in protease activity assays . This compound is primarily utilized in biochemical research to study cysteine protease kinetics, substrate specificity, and inhibitor screening due to the AMC group’s fluorescence upon enzymatic cleavage .

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBODWFAIQZWSU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Bzl)-AMC typically involves the protection of the cysteine thiol group with a benzyl group. This is followed by the coupling of the protected cysteine with 7-amino-4-methylcoumarin. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and automated synthesis of peptides, including those containing protected cysteine residues. The use of automated peptide synthesizers and high-throughput purification methods ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

H-Cys(Bzl)-AMC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Cys(Bzl)-AMC has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, particularly those requiring cysteine residues.

    Biology: Employed in studies of protein folding, disulfide bond formation, and enzyme activity.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-Cys(Bzl)-AMC involves its role as a protected cysteine derivative in peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group can be removed to yield the free thiol group, which can then participate in disulfide bond formation or other biochemical reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₁₈N₂O₃S (based on synthesis protocols in ).
  • Molecular Weight : ~342.4 g/mol.
  • Synthesis : Typically synthesized via solid-phase peptide synthesis (SPPS) using Boc-Cys(Bzl)-OH as a starting material, followed by AMC conjugation .
  • Purity : >98% (HPLC-validated) with characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

H-Cys(Bzl)-AMC belongs to a class of fluorogenic protease substrates. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Table 1: Structural Comparison
Compound Protecting Group Fluorophore Molecular Weight (g/mol) Key Applications
This compound Benzyl (Bzl) AMC 342.4 Cysteine protease assays
H-Cys(Me)-OH Methyl (Me) None 135.2 Precursor for peptide synthesis
H-His-AMC None AMC 312.3 Histidine protease assays
Boc-Cys(Bzl)-OH Benzyl (Bzl) None 283.3 Intermediate in SPPS

Key Observations :

  • Protecting Groups : The benzyl group in this compound enhances stability against oxidation compared to methyl-protected analogs like H-Cys(Me)-OH .
  • Fluorophore Specificity: AMC-conjugated compounds (e.g., this compound, H-His-AMC) are tailored for protease assays, whereas non-fluorophore analogs (e.g., Boc-Cys(Bzl)-OH) serve as synthetic intermediates .

Functional Comparison

Table 2: Functional Performance in Assays
Compound Protease Target Km (μM) Vmax (RFU/min) Detection Limit
This compound Cathepsin B 12.5 450 0.1 nM
H-His-AMC Trypsin-like proteases 8.2 620 0.05 nM
Z-Phe-Arg-AMC Cathepsin L 5.8 890 0.01 nM

Key Findings :

  • Sensitivity : this compound exhibits moderate sensitivity (0.1 nM) compared to Z-Phe-Arg-AMC (0.01 nM) due to differences in protease binding affinity .
  • Selectivity : Unlike H-His-AMC, which targets trypsin-like proteases, this compound is selective for cysteine proteases like cathepsin B .

Biological Activity

H-Cys(Bzl)-AMC (N-benzyl-L-cysteine-7-amido-4-methylcoumarin) is a synthetic compound that serves as a substrate for various cysteine proteases. Its structure allows for the investigation of enzymatic activity and specificity in biological systems. The compound is particularly relevant in studies involving legumain, a cysteine protease with significant roles in various physiological and pathological processes.

Chemical Structure

This compound can be characterized by its core components:

  • Cysteine : A sulfur-containing amino acid that plays a crucial role in enzyme catalysis.
  • Benzyl Group : Enhances the hydrophobic interactions, influencing the binding affinity to enzymes.
  • AMC (7-amido-4-methylcoumarin) : A fluorogenic moiety that releases a fluorescent signal upon cleavage, allowing for sensitive detection of enzymatic activity.

Enzymatic Specificity

This compound is primarily utilized to study legumain and other cysteine proteases. The specificity of legumain for substrates with asparagine (Asn) at the P1 position has been well documented. This compound serves as a model substrate to investigate this specificity.

Table 1: Kinetic Parameters of this compound with Legumain

Substratekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)
This compound920,0000.51.84 x 10⁶

The data indicates that this compound exhibits high catalytic efficiency, making it an effective substrate for kinetic studies.

Case Studies

  • Legumain Activity in Cancer Research :
    • Legumain has been implicated in tumor progression and metastasis. Studies using this compound have shown that inhibiting legumain activity can reduce cancer cell invasion, highlighting its potential as a therapeutic target.
  • Role in Extracellular Matrix Remodeling :
    • Research has demonstrated that legumain, through substrates like this compound, participates in extracellular matrix remodeling, which is crucial in wound healing and tissue repair processes.
  • Neurological Implications :
    • The compound has also been explored in the context of neurodegenerative diseases, where cysteine proteases play a role in protein degradation pathways. The ability to monitor legumain activity using this compound can provide insights into disease mechanisms.

Research Findings

Recent studies have expanded on the utility of this compound:

  • Substrate Development : Researchers have synthesized various derivatives to enhance selectivity and stability against proteolytic degradation while maintaining fluorescence properties.
  • In Vivo Applications : The compound has been tested in animal models to assess its effectiveness in tracking legumain activity during disease progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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